molecular formula C26H18I2O4Si B151452 Diphenylsilylene 4-iodobenzoate CAS No. 129459-83-2

Diphenylsilylene 4-iodobenzoate

Cat. No.: B151452
CAS No.: 129459-83-2
M. Wt: 676.3 g/mol
InChI Key: HNIVWWTYJZTNTJ-UHFFFAOYSA-N
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Description

Diphenylsilylene 4-iodobenzoate is a complex organic compound that features both carboxylic acid and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diphenylsilylene 4-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The iodine atoms can be reduced to form less reactive species.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can lead to the formation of carboxylate salts, while reduction of the iodine atoms can yield deiodinated derivatives.

Scientific Research Applications

Diphenylsilylene 4-iodobenzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules through various coupling reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which Diphenylsilylene 4-iodobenzoate exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The carboxylic acid group can coordinate with metal ions, while the silyl and iodophenyl groups provide additional sites for interaction. These interactions can influence various molecular targets and pathways, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Carboxy-5-bromophenyl)-diphenylsilyl]-4-bromobenzoic acid
  • 2-[(2-Carboxy-5-chlorophenyl)-diphenylsilyl]-4-chlorobenzoic acid
  • 2-[(2-Carboxy-5-fluorophenyl)-diphenylsilyl]-4-fluorobenzoic acid

Uniqueness

Diphenylsilylene 4-iodobenzoate is unique due to the presence of iodine atoms, which can participate in specific types of chemical reactions that other halogens may not. Additionally, the combination of carboxylic acid and silyl groups provides a versatile platform for further functionalization and application in various fields.

Properties

CAS No.

129459-83-2

Molecular Formula

C26H18I2O4Si

Molecular Weight

676.3 g/mol

IUPAC Name

2-[(2-carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid

InChI

InChI=1S/C26H18I2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32)

InChI Key

HNIVWWTYJZTNTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O

Synonyms

Benzoic acid, 4-iodo-, diphenylsilylene ester

Origin of Product

United States

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